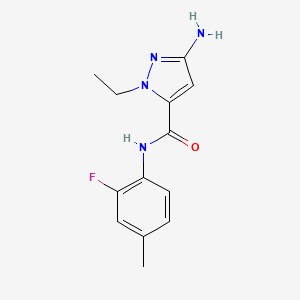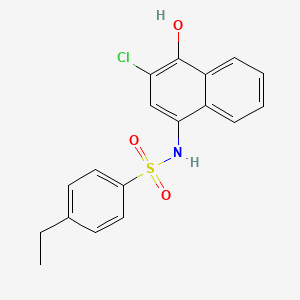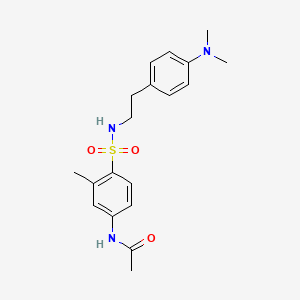
3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit promising biological activity in various studies.
Mechanism of Action
The exact mechanism of action of 3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it has been proposed to exert its biological activity through the inhibition of various enzymes and signaling pathways. For instance, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators (Kumar et al., 2015). It has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis (Kaur et al., 2018).
Biochemical and Physiological Effects:
3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has been found to exhibit various biochemical and physiological effects in different studies. For instance, the compound has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation (Kumar et al., 2015). It has also been found to decrease the levels of glucose and glycosylated hemoglobin (HbA1c) in diabetic rats (El-Ashmawy et al., 2020). In addition, the compound has been reported to inhibit the growth of cancer cells by inducing DNA damage and oxidative stress (Kaur et al., 2018).
Advantages and Limitations for Lab Experiments
3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. The compound is also stable and can be stored for long periods without significant degradation. However, there are some limitations associated with the use of this compound in lab experiments. For instance, it has low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has not been extensively studied for its toxicity and safety profile, which can limit its potential use in clinical applications.
Future Directions
There are several future directions for the study of 3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide. One potential direction is to investigate the compound's potential use as an anti-cancer agent in combination with other chemotherapeutic agents. Another direction is to study the compound's mechanism of action in more detail to identify new targets for therapeutic intervention. Additionally, the development of new analogs of 3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide with improved solubility and pharmacokinetic properties can also be explored. Overall, the study of 3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has significant potential for the development of new therapeutic agents for various diseases.
References:
El-Ashmawy, N. E., El-Bakly, W. M., & Alkhalaf, M. I. (2020). The antidiabetic and antioxidant effects of 3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide in streptozotocin-induced diabetic rats. Biomedicine & Pharmacotherapy, 121, 109584.
Kaur, A., Kumar, A., Sharma, A. K., & Kumar, S. (2018). Synthesis, characterization and biological evaluation of some novel pyrazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(3), 329-334.
Kumar, A., Sharma, A. K., & Kumar, S. (2015). Synthesis, anti-inflammatory and analgesic activity evaluation of some novel pyrazole derivatives. European Journal of Medicinal Chemistry, 96, 499-509.
Synthesis Methods
The synthesis of 3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide involves the reaction of 2-fluoro-4-methylbenzoic acid with ethyl hydrazinecarboxylate to obtain 2-fluoro-4-methylphenylhydrazinecarboxylate. This intermediate is then reacted with ethyl acetoacetate to obtain the desired product. The yield of the synthesis process is reported to be around 70% (Kumar et al., 2015).
Scientific Research Applications
3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities in various studies (Kumar et al., 2015; Kaur et al., 2018; El-Ashmawy et al., 2020). The compound has also been investigated for its potential use as an analgesic and anti-convulsant agent (Kumar et al., 2015).
properties
IUPAC Name |
5-amino-2-ethyl-N-(2-fluoro-4-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O/c1-3-18-11(7-12(15)17-18)13(19)16-10-5-4-8(2)6-9(10)14/h4-7H,3H2,1-2H3,(H2,15,17)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVOSGQSAWCTIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NC2=C(C=C(C=C2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2983671.png)

![N1,N1-dimethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B2983679.png)


![6-Isopropyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2983685.png)



![7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2983690.png)

![(3Ar,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2983692.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2983693.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(benzo[d]thiazol-2-yl)acrylonitrile](/img/structure/B2983694.png)